3-Bromomethyl-5-methylpyridine hydrochloride
CAS No.: 182354-92-3
Cat. No.: VC18394747
Molecular Formula: C7H9BrClN
Molecular Weight: 222.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 182354-92-3 |
|---|---|
| Molecular Formula | C7H9BrClN |
| Molecular Weight | 222.51 g/mol |
| IUPAC Name | 3-(bromomethyl)-5-methylpyridine;hydrochloride |
| Standard InChI | InChI=1S/C7H8BrN.ClH/c1-6-2-7(3-8)5-9-4-6;/h2,4-5H,3H2,1H3;1H |
| Standard InChI Key | CWGKYGCSPOSSTN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CN=C1)CBr.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 3-bromomethyl-5-methylpyridine hydrochloride consists of a pyridine ring—a six-membered aromatic system with one nitrogen atom—substituted at the 3-position with a bromomethyl (-CH₂Br) group and at the 5-position with a methyl (-CH₃) group. The hydrochloride salt form stabilizes the compound through ionic interactions between the pyridine’s nitrogen and the chloride ion. This structural configuration is critical for its reactivity, as the bromomethyl group acts as an electrophilic site for nucleophilic attacks, while the methyl group provides steric and electronic modulation.
Physicochemical Characteristics
The compound’s physical properties are summarized in Table 1.
Table 1: Physicochemical Properties of 3-Bromomethyl-5-methylpyridine Hydrochloride
| Property | Value/Description |
|---|---|
| Molecular Formula | C₇H₈BrN·HCl |
| Molecular Weight | 222.51 g/mol |
| CAS Number | 182354-92-3 |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) |
| Stability | Hygroscopic; store under inert atmosphere |
The hygroscopic nature of the compound necessitates storage in moisture-free environments to prevent decomposition. Its solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) facilitates its use in solution-phase reactions.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of 3-bromomethyl-5-methylpyridine hydrochloride typically involves the bromination of 3,5-dimethylpyridine or 5-methylpyridine. A common approach utilizes N-bromosuccinimide (NBS) as the brominating agent under radical initiation conditions. For example, refluxing 5-methylpyridine with NBS in carbon tetrachloride (CCl₄) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) selectively brominates the methyl group at the 3-position. The reaction mechanism proceeds via a radical chain process, where AIBN generates radicals that abstract hydrogen from the methyl group, enabling bromine transfer from NBS. Subsequent treatment with hydrochloric acid yields the hydrochloride salt.
Table 2: Representative Synthetic Route
| Parameter | Condition |
|---|---|
| Starting Material | 5-Methylpyridine |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Carbon Tetrachloride (CCl₄) |
| Initiator | Azobisisobutyronitrile (AIBN) |
| Temperature | Reflux (~77°C) |
| Reaction Time | 12–24 hours |
| Yield | 60–75% |
Industrial Production
Industrial-scale manufacturing employs continuous flow reactors to optimize reaction control and yield. Automated systems regulate temperature and reagent stoichiometry, minimizing side reactions such as di-bromination or ring bromination. Post-synthesis, the compound is purified via recrystallization from ethanol or acetonitrile, achieving >98% purity.
Reactivity and Mechanistic Insights
Nucleophilic Substitution Reactions
The bromomethyl group at the 3-position is the primary reactive site, undergoing Sₙ2 nucleophilic substitution with a variety of nucleophiles, including amines, thiols, and alkoxides. For instance, reaction with primary amines yields 3-(aminomethyl)-5-methylpyridine derivatives, which are valuable intermediates in drug discovery. The reaction mechanism involves backside attack by the nucleophile, leading to inversion of configuration at the carbon center.
Bioconjugation Applications
In bioconjugation chemistry, the bromomethyl group serves as a linker for attaching fluorophores or targeting moieties to biomolecules. For example, coupling with thiol-containing proteins via thioether bonds enables the creation of antibody-drug conjugates (ADCs). The reaction proceeds under mild conditions (pH 7–8, room temperature), preserving protein integrity.
Applications in Medicinal Chemistry
Drug Intermediate
3-Bromomethyl-5-methylpyridine hydrochloride is a key intermediate in synthesizing kinase inhibitors and GPCR modulators. For example, it has been utilized in the production of c-Met inhibitors for cancer therapy, where the pyridine ring coordinates with the kinase’s ATP-binding pocket.
Agrochemistry
The compound is a precursor to herbicides and fungicides. Reaction with thiourea derivatives yields thiazole-containing agrochemicals with broad-spectrum activity against plant pathogens.
Comparison with Related Compounds
Hydrobromide vs. Hydrochloride Salts
The hydrobromide salt (CAS 1235342-53-6) shares similar reactivity but differs in solubility and stability . The hydrochloride’s lower molecular weight (222.51 vs. 266.96 g/mol) may enhance solubility in aqueous-organic mixtures .
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